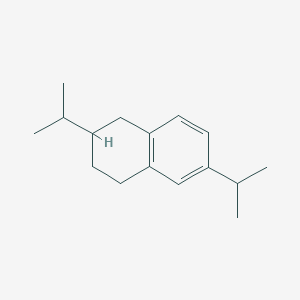
1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is a macrocyclic compound known for its unique structural properties and potential applications in various fields. This compound features a large ring structure with multiple sulfur atoms, making it a member of the tetrathia crown ethers family. Its chemical formula is C16H32S4, and it is often studied for its ability to form complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane typically involves the reaction of 2,2,6,6-tetramethyl-4-thiaheptanedial with sulfur-containing reagents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether form.
Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts or conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction restores the thioether structure. Substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur atoms.
科学研究应用
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane has several scientific research applications, including:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other biological systems that involve metal ion interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.
作用机制
The mechanism by which 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding applications .
相似化合物的比较
Similar Compounds
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetraazacyclohexadecane: This compound is similar in structure but contains nitrogen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,5,9,13-tetrathiacyclohexadecane: A simpler version of the compound without the methyl groups, which affects its solubility and complexation behavior.
Uniqueness
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is unique due to its high degree of methylation, which enhances its solubility in organic solvents and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring specific solubility and complexation properties .
属性
CAS 编号 |
110935-37-0 |
|---|---|
分子式 |
C20H40S4 |
分子量 |
408.8 g/mol |
IUPAC 名称 |
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane |
InChI |
InChI=1S/C20H40S4/c1-17(2)9-21-11-18(3,4)13-23-15-20(7,8)16-24-14-19(5,6)12-22-10-17/h9-16H2,1-8H3 |
InChI 键 |
ODKBENUMVGWEBO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSCC(CSCC(CSCC(CSC1)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


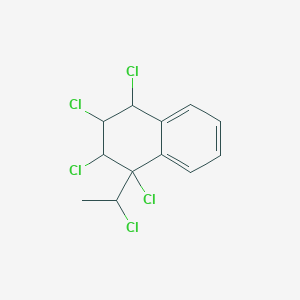
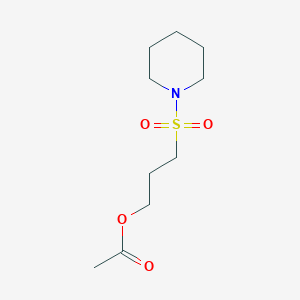

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
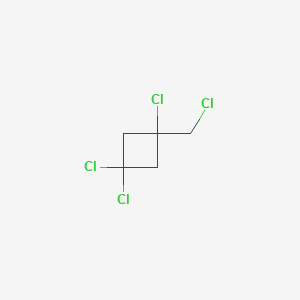
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
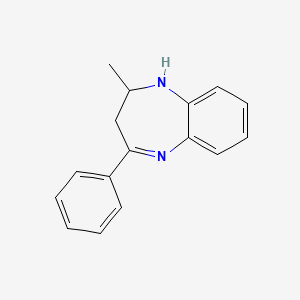
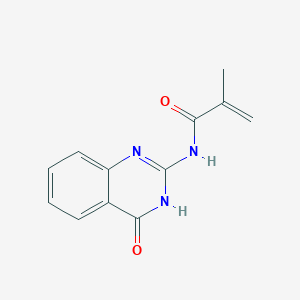

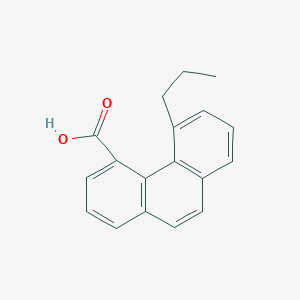
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
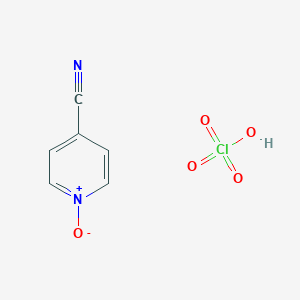
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
